(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone
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Overview
Description
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone is a chemical compound with significant interest in organic synthesis and medicinal chemistry. This compound features a diazo group, which is known for its versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the diazo group through diazotization reactions. The methylthio group is introduced via thiolation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like sodium nitrite and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can convert the diazo group into amines or other nitrogen derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can yield azides or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications, particularly in the context of diazo group reactivity.
Medicine: It serves as a precursor in the development of novel therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone involves the reactivity of the diazo group. This group can form reactive intermediates, such as carbenes or nitrenes, which can interact with various molecular targets. These interactions often lead to the modification of proteins or nucleic acids, affecting their function and activity. The specific pathways involved depend on the context of the reaction and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanol
- (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanoic acid
- (S)-3-Boc-amino-1-diazo-5-methylthio-2-pentanone oxime
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of the Boc-protected amino group, diazo group, and methylthio group allows for a wide range of chemical transformations, making it a valuable tool in organic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methylsulfanyl-2-oxopentan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-11(2,3)17-10(16)14-8(5-6-18-4)9(15)7-13-12/h7-8H,5-6H2,1-4H3,(H,14,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHBTCJCONBSA-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)C=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)C=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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